N-Benzyl-4-bromo-2-isopropylbenzamide CAS 2364585-12-4
N-Benzyl-4-bromo-2-isopropylbenzamide CAS 2364585-12-4
An in-depth technical analysis of N-Benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4), focusing on its structural utility, synthetic applications, and strategic role in modern drug discovery.
Executive Summary
In contemporary medicinal chemistry, the rapid generation of diverse, high-quality chemical libraries relies heavily on versatile building blocks. N-Benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4) is a highly specialized, multifunctional intermediate designed for advanced synthetic workflows[1]. Featuring a reactive aryl bromide handle, a sterically demanding isopropyl group, and a stable benzylamide pharmacophore, this molecule serves as an ideal starting point for the divergent synthesis of complex active pharmaceutical ingredients (APIs).
This whitepaper dissects the physicochemical profile of this building block, details its synthetic utility in palladium-catalyzed cross-coupling reactions, and explains the mechanistic rationale behind its structural features in drug design.
Structural Anatomy & Physicochemical Profiling
The strategic value of N-Benzyl-4-bromo-2-isopropylbenzamide lies in its tripartite structure:
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The 4-Bromo Substituent: Acts as a highly reactive electrophilic vector for transition-metal-catalyzed C–C and C–N bond formations.
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The 2-Isopropyl Group: Provides critical steric bulk adjacent to the amide bond. This restricts the rotation of the amide, locking the molecule into a specific conformation that is often required for tight binding in protein pockets (e.g., kinase hinge regions)[2]. Furthermore, it sterically shields the amide from enzymatic hydrolysis, thereby improving metabolic stability.
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The N-Benzylamide Core: A privileged pharmacophore known for its ability to act as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating deep interactions within target binding sites (such as dopamine receptors and histone deacetylases)[3].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the building block, which are critical for predicting its behavior in both synthetic reactions and biological systems.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₇H₁₈BrNO | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 332.24 g/mol | Well within the Lipinski Rule of 5 limit (<500 Da), allowing room for further functionalization. |
| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates targeted protein-ligand interactions. |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | Contributes to target binding and aqueous solubility. |
| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity imposed by the ortho-isopropyl group. |
| Topological Polar Surface Area | 29.1 Ų | Highly lipophilic; ideal for crossing cell membranes and the blood-brain barrier (BBB). |
Synthetic Utility: The Aryl Bromide Handle
Aryl bromides are the workhorses of palladium-catalyzed cross-coupling reactions. They undergo oxidative addition to Pd(0) species much faster than aryl chlorides, making them ideal substrates for late-stage functionalization and library generation[4][5].
N-Benzyl-4-bromo-2-isopropylbenzamide can be subjected to a variety of transformations to yield diverse pharmacophores. The two most prominent pathways are the Suzuki-Miyaura cross-coupling (for C–C bond formation) and the Buchwald-Hartwig amination (for C–N bond formation).
Figure 1: Divergent synthetic pathways utilizing the 4-bromo handle of CAS 2364585-12-4.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, it is crucial to understand not just the how, but the why behind experimental conditions. Below is a detailed, self-validating protocol for the Suzuki-Miyaura cross-coupling of N-Benzyl-4-bromo-2-isopropylbenzamide.
Protocol: Suzuki-Miyaura Cross-Coupling to Yield Biaryl Derivatives
Objective: To couple CAS 2364585-12-4 with a generic aryl boronic acid to form a biaryl compound.
Reagents:
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N-Benzyl-4-bromo-2-isopropylbenzamide (1.0 eq)
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Aryl boronic acid (1.2 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
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Potassium carbonate (K₂CO₃) (2.5 eq)
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Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology & Causality:
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Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Benzyl-4-bromo-2-isopropylbenzamide (1.0 eq) and the aryl boronic acid (1.2 eq).
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Causality: A slight excess of boronic acid is used to compensate for potential protodeboronation, a common side reaction where the boronic acid degrades into the corresponding arene under basic conditions[5].
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Addition of Catalyst and Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and K₂CO₃ (2.5 eq).
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Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step. K₂CO₃ is a mild base that effectively activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step without hydrolyzing the sensitive amide bond.
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Solvent Introduction and Degassing: Add the solvent mixture (1,4-Dioxane/H₂O, 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
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Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is critical because oxygen can irreversibly oxidize the electron-rich Pd(0) active catalyst to inactive Pd(II) species, halting the catalytic cycle.
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Heating and Monitoring: Heat the reaction mixture to 90 °C under an inert atmosphere for 4–8 hours. Monitor the reaction progress via TLC or LC-MS.
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Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the sterically hindered, electron-rich aryl bromide to the Pd(0) center.
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Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Medicinal Chemistry & Pharmacophore Applications
The structural motifs within N-Benzyl-4-bromo-2-isopropylbenzamide are not merely synthetic conveniences; they are deeply rooted in rational drug design.
The Role of the Isopropyl Group (Steric Shielding)
The isopropyl group exerts a profound steric influence on the molecule's biological function. In medicinal chemistry, introducing steric bulk adjacent to a rotatable bond (like the amide bond) restricts the number of accessible conformations[2]. This "conformational locking" reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity (lower IC₅₀/K_d). Furthermore, the bulky isopropyl group physically blocks metabolic enzymes (e.g., amidases and cytochrome P450s) from accessing the amide bond, thereby increasing the drug's half-life in vivo.
The Benzamide Pharmacophore
Benzamides are privileged structures in pharmacology. They are frequently utilized as core scaffolds for targeting dopamine receptors (e.g., antipsychotics like sulpiride), histone deacetylases (HDAC inhibitors like entinostat), and various kinases[3]. The N-benzyl extension provides additional lipophilicity and a phenyl ring capable of engaging in π-π stacking interactions with aromatic amino acid residues (like Tyrosine or Phenylalanine) deep within binding pockets.
Figure 2: Pharmacophore interaction model detailing how each moiety engages with a biological target.
Conclusion
N-Benzyl-4-bromo-2-isopropylbenzamide (CAS 2364585-12-4) is a highly optimized building block that bridges the gap between synthetic feasibility and rational drug design. Its 4-bromo handle ensures compatibility with a vast array of palladium-catalyzed cross-coupling methodologies, while its 2-isopropyl and N-benzylamide motifs provide the necessary physicochemical properties (conformational rigidity, metabolic stability, and lipophilicity) required for modern therapeutics. For drug development professionals, integrating this scaffold into library design offers a robust pathway to discovering novel, high-affinity ligands.
References
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from:[Link]
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MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from:[Link]
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ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from:[Link]
